An In-depth Technical Guide to 3-(4-Chlorophenyl)piperidine: A Key Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 3-(4-Chlorophenyl)piperidine: A Key Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of the Phenylpiperidine Moiety
Within the expansive landscape of medicinal chemistry, the piperidine ring stands out as one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. When combined with an aryl group, as in the case of 3-(4-Chlorophenyl)piperidine, the resulting structure offers a privileged scaffold for developing centrally acting agents and other therapeutics.[3] This guide provides a comprehensive technical overview of 3-(4-Chlorophenyl)piperidine, detailing its chemical and structural properties, a robust synthesis protocol, its applications in drug development, and essential safety information for researchers and scientists.
Part 1: Core Chemical and Physical Properties
3-(4-Chlorophenyl)piperidine is a solid, halogenated heterocyclic compound.[4] Its core structure consists of a piperidine ring substituted at the 3-position with a 4-chlorophenyl group. This substitution introduces a chiral center, a critical feature for stereoselective interactions with biological receptors.[3] The 4-chlorophenyl group notably increases the molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier, a desirable property for neurotropic agents.[3]
Data Summary Table: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄ClN | [4][5][6] |
| Molecular Weight | 195.69 g/mol | [4][5][7] |
| CAS Number | 55989-13-4 | [4] |
| Appearance | Solid | [4] |
| Melting Point | 78.3 °C (Estimated) | [7] |
| Boiling Point | 290.7 - 293.9 °C (Estimated) | [5][7] |
| Density | 1.1 g/cm³ (Estimated) | [5][7] |
| LogP | 3.14 (Estimated) | [5] |
| InChI Key | GLXKIKPTKUQMAP-UHFFFAOYSA-N | [4][7] |
| SMILES String | ClC1=CC=C(C=C1)C2CNCCC2 | [4][7] |
Part 2: Molecular Structure and Stereochemistry
The structure of 3-(4-Chlorophenyl)piperidine is foundational to its utility. The piperidine ring typically adopts a chair conformation to minimize steric strain. The key structural features are:
-
Piperidine Ring: A saturated six-membered heterocycle containing one nitrogen atom.
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4-Chlorophenyl Group: An aromatic ring substituted with a chlorine atom at the para position, attached to the 3-position of the piperidine ring.
-
Chiral Center: The carbon atom at the 3-position of the piperidine ring (C3) is a stereocenter, meaning 3-(4-Chlorophenyl)piperidine exists as a pair of enantiomers, (R)- and (S)-3-(4-chlorophenyl)piperidine.
The specific stereoisomer of a piperidine derivative is often critical for its biological activity.[3] The (3R,4R) configuration, for example, has been noted as being crucial for the interaction of related piperidine compounds with their biological targets.[3] Therefore, stereocontrolled synthesis or chiral separation is a vital consideration in the development of pharmaceuticals incorporating this scaffold.
Part 3: Synthesis Protocol: Catalytic Hydrogenation
The most direct and widely applicable method for the synthesis of 3-arylpiperidines is the catalytic hydrogenation of the corresponding 3-arylpyridine precursor. This method is efficient and generally avoids the formation of significant byproducts. The synthesis of 3-phenylpiperidine has been successfully achieved using Platinum(IV) oxide (PtO₂, Adams' catalyst) under hydrogen pressure, a protocol that is directly adaptable for the 4-chloro derivative.[7]
Experimental Protocol: Synthesis via Catalytic Hydrogenation
Reaction: 3-(4-Chlorophenyl)pyridine to 3-(4-Chlorophenyl)piperidine
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Reactor Preparation: A high-pressure hydrogenation vessel is charged with 3-(4-Chlorophenyl)pyridine (1.0 equivalent) and a suitable solvent, such as glacial acetic acid or ethanol. Glacial acetic acid is often used as it can facilitate the reduction of the pyridine ring.[7]
-
Catalyst Addition: Platinum(IV) oxide (PtO₂, Adams' catalyst, ~5 mol%) is carefully added to the solution.[7] The catalyst is typically handled under an inert atmosphere to prevent deactivation.
-
Hydrogenation: The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas (H₂). The pressure is typically maintained between 50 and 70 bar.[7] The reaction mixture is stirred vigorously at room temperature.
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Reaction Monitoring: The progress of the reaction is monitored by observing the cessation of hydrogen uptake. Alternatively, samples can be periodically withdrawn (after careful depressurization) and analyzed by techniques such as TLC, GC-MS, or NMR to confirm the disappearance of the starting material. The reaction time can range from 6 to 10 hours.[7]
-
Work-up:
-
Upon completion, the reactor is carefully depressurized, and the hydrogen atmosphere is replaced with an inert gas.
-
The reaction mixture is filtered through a pad of celite to remove the platinum catalyst.
-
The filtrate is then carefully neutralized with a base, such as an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), to quench the acidic solvent.
-
The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).[7]
-
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure 3-(4-Chlorophenyl)piperidine.[7]
Causality in Experimental Design:
-
Catalyst Choice (PtO₂): Adams' catalyst is highly effective for the hydrogenation of aromatic rings, including pyridines. It operates under relatively mild conditions (room temperature) compared to other catalysts that might require high temperatures.[7]
-
Solvent (Glacial Acetic Acid): The acidic medium protonates the pyridine nitrogen, forming a pyridinium salt. This activation makes the aromatic ring more susceptible to reduction by hydrogenation.[7]
-
Pressure (50-70 bar): Sufficient hydrogen pressure is required to ensure a high enough concentration of dissolved hydrogen to facilitate the reaction on the catalyst surface, driving the reduction to completion.
Synthesis Workflow Diagram
Caption: Catalytic hydrogenation workflow for the synthesis of 3-(4-Chlorophenyl)piperidine.
Part 4: Applications in Drug Development and Medicinal Chemistry
3-(4-Chlorophenyl)piperidine is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate and structural motif in the synthesis of more complex bioactive molecules.[3] Its derivatives have been explored for a wide range of therapeutic targets.
-
Centrally Acting Agents: The piperidine core is a common feature in antipsychotics and analgesics.[3] The lipophilic 4-chlorophenyl group facilitates penetration of the central nervous system. For instance, related 4-phenylpiperidine derivatives are known to act as potent dopamine reuptake inhibitors, a mechanism relevant to treatments for addiction and certain neurological disorders.[8]
-
Receptor Ligands: The scaffold is used to develop selective ligands for various receptors. A notable example is BF2.649, a derivative that acts as a potent and selective inverse agonist at the human histamine H3 receptor.[9] Such compounds have therapeutic potential for cognitive disorders and deficits in wakefulness.[9]
-
Enzyme Inhibitors: The structure has been incorporated into molecules designed as potent enzyme inhibitors, such as renin inhibitors for the treatment of hypertension.[7]
Logical Relationship: From Scaffold to Application
Caption: Relationship between the core scaffold and its therapeutic applications.
Part 5: Safety, Handling, and Storage
As with any chemical reagent, proper handling of 3-(4-Chlorophenyl)piperidine is essential for laboratory safety.
-
Hazard Classification: It is classified as an irritant. The primary hazard statement is H319: Causes serious eye irritation.[4] The GHS pictogram associated with it is the exclamation mark (GHS07).[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.[10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] It is classified as a combustible solid.[4]
-
First Aid Measures:
-
Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move the person into fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.
-
Conclusion
3-(4-Chlorophenyl)piperidine is a deceptively simple molecule with profound importance in the field of drug discovery. Its well-defined structure, coupled with the influential properties of the 4-chlorophenyl group, provides a versatile and privileged scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. A thorough understanding of its chemical properties, stereochemistry, and synthesis is crucial for any researcher aiming to leverage this potent building block in the creation of next-generation medicines.
References
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Reddymasu S., Ranganath K. V. S., & Raju R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1833-1838. [Link]
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3-(4-Chlorophenyl)piperidine | CAS#:1336067-62-9. Chemsrc. [Link]
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Ligneau, X., et al. (2006). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 317(2), 645-654. [Link]
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3-(4-chlorophenyl)piperidine (C11H14ClN). PubChemLite. [Link]
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Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
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